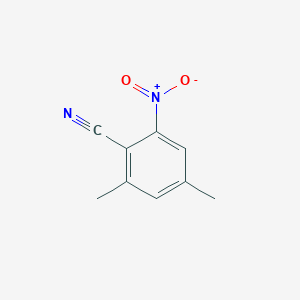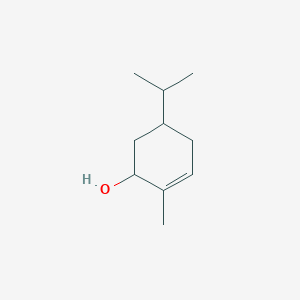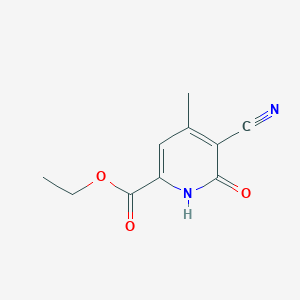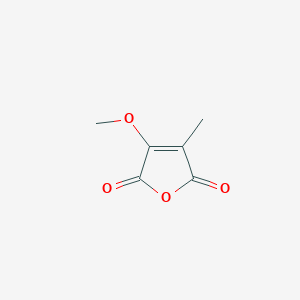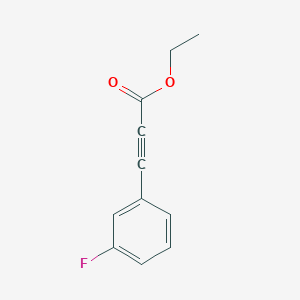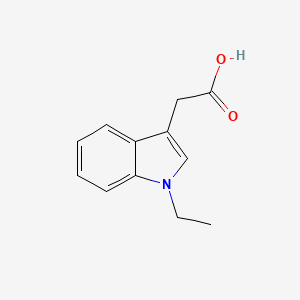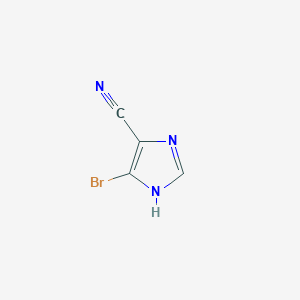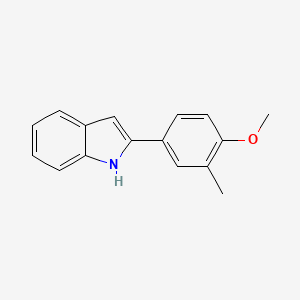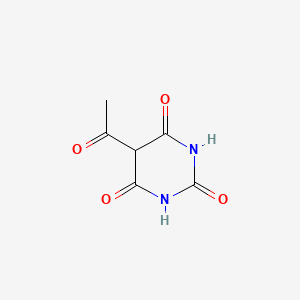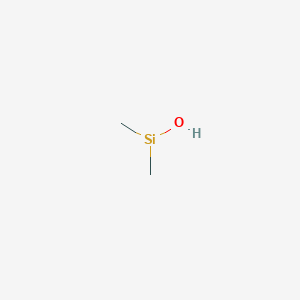
Hydroxydimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxydimethylsilane is an organosilicon compound characterized by the presence of a hydroxyl group attached to a silicon atom, which is also bonded to two methyl groups. This compound is part of the broader class of organosilanes, which are widely used in various fields due to their unique chemical properties. This compound is particularly notable for its role in organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Hydroxydimethylsilane can be synthesized through several methods. One common approach involves the hydrolysis of dimethylchlorosilane. This reaction typically occurs in the presence of a base, such as sodium hydroxide, which facilitates the replacement of the chlorine atom with a hydroxyl group:
(CH3)2SiCl+H2O→(CH3)2SiOH+HCl
Another method involves the reduction of dimethylsilanediol using a reducing agent like lithium aluminum hydride:
(CH3)2Si(OH)2+LiAlH4→(CH3)2SiOH+LiAl(OH)4
Industrial Production Methods
In industrial settings, this compound is often produced through the direct process, which involves the reaction of methyl chloride with silicon in the presence of a copper catalyst. The resulting dimethylchlorosilane is then hydrolyzed to yield this compound.
化学反応の分析
Types of Reactions
Hydroxydimethylsilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dimethylsilanediol.
Reduction: It can be reduced to form dimethylsilane.
Substitution: The hydroxyl group can be replaced by other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Reagents like chlorinating agents (e.g., thionyl chloride) can replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Dimethylsilanediol
Reduction: Dimethylsilane
Substitution: Dimethylchlorosilane
科学的研究の応用
Hydroxydimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: It is employed in the modification of biomolecules and the development of biocompatible materials.
Medicine: It is investigated for its potential use in drug delivery systems and medical implants.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
作用機序
The mechanism of action of hydroxydimethylsilane involves its ability to form stable siloxane bonds through condensation reactions. These bonds are crucial in the formation of silicone polymers and other materials. The hydroxyl group in this compound can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Hydroxydimethylsilane can be compared with other organosilanes such as:
Trimethylsilane: Lacks the hydroxyl group, making it less reactive in certain applications.
Dimethylsilanediol: Contains two hydroxyl groups, leading to different reactivity and applications.
Dimethylchlorosilane: Contains a chlorine atom instead of a hydroxyl group, making it more reactive towards nucleophiles.
This compound is unique due to its balance of reactivity and stability, making it a versatile compound in various fields.
特性
InChI |
InChI=1S/C2H7OSi/c1-4(2)3/h3H,1-2H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXICXUINRGLJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334760 |
Source


|
| Record name | Silanol, dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5906-76-3 |
Source


|
| Record name | Dimethylsilanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005906763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanol, dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYLSILANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A89464X5CJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
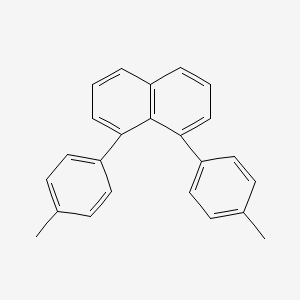
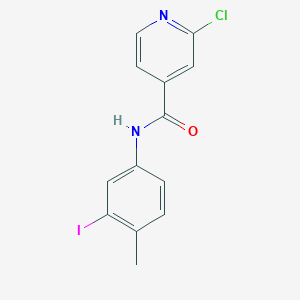
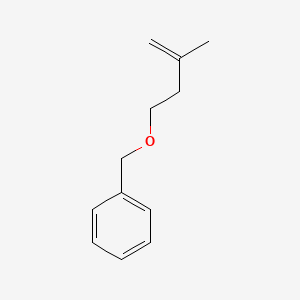
![7-Oxabicyclo[2.2.1]heptan-2-one](/img/structure/B3054159.png)
